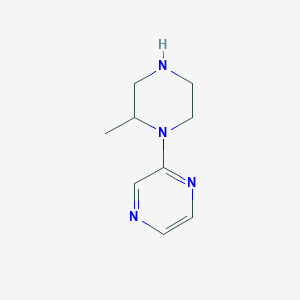
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a novel small molecule that has gained significant attention in various fields of research and industry. This compound is characterized by the presence of an iodo-substituted pyrazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor, followed by the introduction of the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The iodo group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-Iodo-1H-pyrazole: Shares the iodo-substituted pyrazole ring but lacks the additional functional groups.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodo group but contains the same core structure.
5-(4-Iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole: Another iodo-substituted pyrazole derivative with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9IN4O |
|---|---|
Molekulargewicht |
316.10 g/mol |
IUPAC-Name |
5-(4-iodopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9IN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
InChI-Schlüssel |
DAIJSSNWPXHTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N2C=C(C=N2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


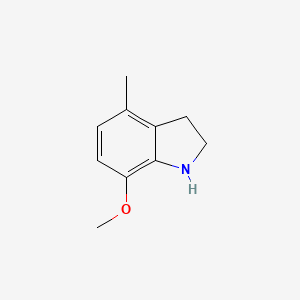
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
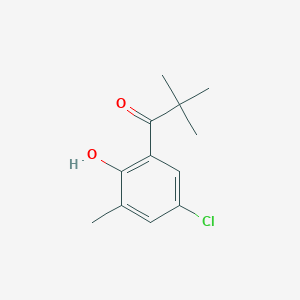
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)

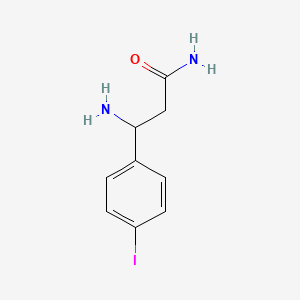
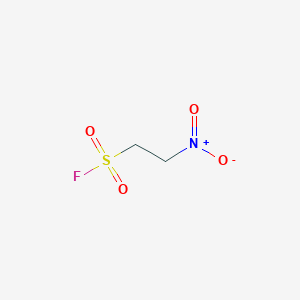

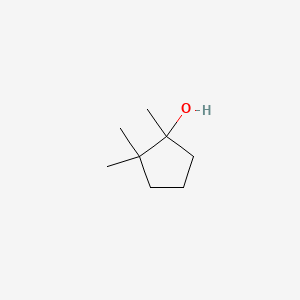
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
